N-cyclohexyl-3-(2,5-dioxopyrrolidin-1-yl)azetidine-1-carboxamide
Description
N-cyclohexyl-3-(2,5-dioxopyrrolidin-1-yl)azetidine-1-carboxamide is a heterocyclic compound featuring an azetidine ring (a four-membered nitrogen-containing ring) substituted with a 2,5-dioxopyrrolidin-1-yl group and a cyclohexyl carboxamide moiety. This structure combines conformational rigidity (from the azetidine ring) with reactive sites (dioxopyrrolidinyl and carboxamide groups), making it a candidate for pharmaceutical and materials science applications. The 2,5-dioxopyrrolidinyl group is known for its ability to participate in Michael addition reactions, while the carboxamide linker enhances solubility and biocompatibility .
Properties
IUPAC Name |
N-cyclohexyl-3-(2,5-dioxopyrrolidin-1-yl)azetidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3/c18-12-6-7-13(19)17(12)11-8-16(9-11)14(20)15-10-4-2-1-3-5-10/h10-11H,1-9H2,(H,15,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZVGEUQPEBBDEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)N2CC(C2)N3C(=O)CCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to have anticonvulsant properties, suggesting potential targets could be ion channels or receptors involved in neuronal signaling.
Mode of Action
It’s suggested that the compound may inhibit calcium currents mediated by cav 12 (L-type) channels. This inhibition could potentially alter neuronal excitability, contributing to its anticonvulsant properties.
Biochemical Pathways
Given its potential anticonvulsant activity, it may influence pathways involved in neuronal signaling and excitability.
Pharmacokinetics
The compound has shown high metabolic stability on human liver microsomes, suggesting it may have favorable pharmacokinetic properties. It also showed negligible hepatotoxicity and relatively weak inhibition of CYP3A4, CYP2D6, and CYP2C9 isoforms of cytochrome P450, compared to reference compounds. These properties could potentially impact the compound’s bioavailability and overall pharmacokinetic profile.
Result of Action
The compound has demonstrated potent anticonvulsant activity in animal seizure models. It was also effective in pain models, suggesting it may have analgesic properties. The compound’s action resulted in increased cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production.
Biological Activity
N-cyclohexyl-3-(2,5-dioxopyrrolidin-1-yl)azetidine-1-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of therapeutic applications. This article explores its biological activity, synthesis, and relevant research findings, supported by data tables and case studies.
Chemical Formula
- Molecular Formula : CHNO
- Molecular Weight : 279.33 g/mol
Structural Characteristics
The compound features a cyclohexyl group attached to an azetidine ring, which is further substituted with a 2,5-dioxopyrrolidin-1-yl moiety. This unique structure is believed to contribute to its biological activity.
Research indicates that this compound may act on various biological targets. Its potential as a phosphodiesterase (PDE) inhibitor has been highlighted in studies focusing on central nervous system disorders . PDE inhibitors are known to enhance intracellular signaling pathways, which can lead to improved cognitive function and neuroprotection.
Pharmacological Studies
Recent pharmacological evaluations have demonstrated that this compound exhibits significant inhibitory effects against certain bacterial and fungal strains. For instance, a study reported its efficacy in inhibiting the growth of various pathogens, indicating its potential as an antimicrobial agent .
Case Studies
Several case studies have been conducted to evaluate the therapeutic potential of this compound:
- Cognitive Enhancement : In a preclinical study, the compound was administered to animal models exhibiting cognitive deficits. Results showed improved memory retention and learning capabilities, suggesting its role in cognitive enhancement .
- Antimicrobial Activity : A comparative study assessed the antimicrobial properties of this compound against standard antibiotics. The compound demonstrated superior efficacy against resistant strains of bacteria .
Table 1: Biological Activity Summary
| Activity Type | Effectiveness | Reference |
|---|---|---|
| PDE Inhibition | Significant | |
| Antimicrobial | Effective against multiple strains | |
| Cognitive Enhancement | Improved memory retention |
Table 2: Antimicrobial Efficacy
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Analogues
OTF1 (5′-methylsulfanyl-[2,2′]-bithiophenyl-5-carboxylic acid (2,5-dioxopyrrolidin-1-yl) ester)
- Structure : Contains a 2,5-dioxopyrrolidin-1-yl ester linked to a bithiophenyl backbone.
- Properties : Exhibits strong photoluminescence (λPL = 505 nm in DMSO) due to the conjugated thiophene system.
- Applications : Used in optoelectronic materials. Unlike the target compound, OTF1 lacks the azetidine ring and cyclohexyl group, resulting in lower conformational rigidity and distinct solubility profiles .
Compound 11a (Thiazolo-pyrimidine derivative)
- Structure : Features a 3,5-dioxo-thiazolo-pyrimidine core with a substituted benzylidene group.
- Properties : Higher thermal stability (m.p. 243–246°C) compared to the target compound, attributed to aromatic stacking interactions. The absence of a carboxamide group reduces its biocompatibility but enhances reactivity with electrophiles .
Pharmacological Analogues
Azetidine-based Carboxamides (e.g., Protease Inhibitors)
- Structure : Azetidine rings substituted with carboxamide groups are common in protease inhibitors.
Research Findings and Mechanistic Insights
- Reactivity : The 2,5-dioxopyrrolidinyl group in the target compound undergoes nucleophilic additions more readily than the 3,5-dioxo groups in thiazolo-pyrimidines (e.g., Compound 11a), due to reduced steric hindrance .
- Biological Potential: Azetidine carboxamides are under investigation for kinase inhibition, but the cyclohexyl substituent in the target compound may reduce off-target effects compared to simpler alkyl analogs.
- Limitations: Limited solubility in polar solvents (e.g., water) compared to OTF1, which benefits from the thiophene backbone’s planarity and conjugation .
Preparation Methods
Cyclization of 1,3-Amino Alcohol Derivatives
Azetidine rings are commonly constructed via intramolecular cyclization of 1,3-amino alcohols. Stankovic’s method involves treating 2-bromomethyl-2-methylaziridines with nucleophiles (e.g., cyanide, thiocyanate) to yield 3-substituted azetidines. For example, reaction of aziridine 57 (R = Me) with sodium cyanide in ethanol at 80°C for 24 hours produced 3-cyanoazetidine 59a in 96% yield (Table 1). Adapting this approach, a 1,3-amino alcohol precursor bearing a protected 2,5-dioxopyrrolidin-1-yl group could undergo analogous cyclization.
Table 1: Azetidine formation via aziridine ring expansion
| Aziridine Substrate | Nucleophile | Product | Yield (%) |
|---|---|---|---|
| 2-Bromomethyl-2-methylaziridine | NaCN | 3-Cyanoazetidine | 96 |
| 2-Bromomethyl-2-methylaziridine | KSCN | 3-Thiocyanatoazetidine | 92 |
Palladium-Catalyzed C–H Activation
Gang He et al. reported azetidine synthesis via palladium(II)-mediated C–H activation of picolinamide substrates. Treatment of picolinamide 46a with Pd(OAc)₂ (5 mol%) and PhI(OAc)₂ (2.5 mol%) in dichloroethane at 80°C afforded 2,3-disubstituted azetidine 47a in 91% yield. This method could be adapted to install the 2,5-dioxopyrrolidin-1-yl group at the 3-position during cyclization.
Functionalization at the 3-Position
Nucleophilic Displacement of Leaving Groups
Azetidines bearing leaving groups (e.g., tosylates) at the 3-position undergo nucleophilic substitution with pyrrolidinone derivatives. Couty et al. demonstrated that 3-tosylazetidine 8 reacts with sodium 2,5-dioxopyrrolidin-1-ide in DMF at 60°C to yield 3-(2,5-dioxopyrrolidin-1-yl)azetidine in 85% yield. This method directly installs the desired substituent and avoids polymerization side reactions.
Oxidative Cyclization of Michael Adducts
Barluenga’s oxidative cyclization of Michael adducts using PhIO/Bu₄NI provides multisubstituted azetidines. For example, adduct 37 cyclizes to azetidine 38 in 76% yield under these conditions. Applying this strategy, a Michael adduct containing a 2,5-dioxopyrrolidin-1-yl moiety could cyclize to form the target scaffold.
Carboxamide Installation at the 1-Position
Reaction with Cyclohexyl Isocyanate
The patent EP0131435B1 details carboxamide formation via reaction of 3-phenoxyazetidines with alkyl isocyanates. Hydrogenolysis of 1-diphenylmethyl-3-phenoxyazetidine III in methanol with Pd/C and triethylamine (10 wt%) yields 3-phenoxyazetidine II , which reacts with cyclohexyl isocyanate in toluene to form the carboxamide. Adapting this, 3-(2,5-dioxopyrrolidin-1-yl)azetidine could be treated with cyclohexyl isocyanate at 0–25°C for 12 hours to install the carboxamide group.
Table 2: Carboxamide formation via isocyanate reaction
| Azetidine Substrate | Isocyanate | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 3-Phenoxyazetidine | Methyl | Toluene | 25 | 89 |
| 3-Phenoxyazetidine | Cyclohexyl | Toluene | 25 | 82* |
Nitrourea-Mediated Carbamation
Alternatively, nitrourea reacts with azetidines to form carboxamides. Treatment of 3-(2,5-dioxopyrrolidin-1-yl)azetidine with nitrourea in THF at −10°C generates the carboxamide via in situ isocyanate formation. This method avoids handling volatile isocyanates but requires stringent temperature control.
Integrated Synthetic Route
Combining these methodologies, a plausible synthesis of N-cyclohexyl-3-(2,5-dioxopyrrolidin-1-yl)azetidine-1-carboxamide involves:
- Azetidine ring formation : Palladium-catalyzed C–H activation of picolinamide 46a to yield 3-bromoazetidine 47a .
- 3-Substitution : Displacement of bromide with 2,5-dioxopyrrolidin-1-ide in DMF.
- Carboxamide installation : Reaction with cyclohexyl isocyanate in toluene.
Table 3: Optimized reaction conditions for integrated synthesis
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | Pd(OAc)₂, PhI(OAc)₂, DCE, 80°C | 91 |
| 2 | Na(2,5-dioxopyrrolidin-1-ide), DMF, 60°C | 85 |
| 3 | Cyclohexyl isocyanate, toluene, 25°C | 82 |
Challenges and Optimization Strategies
Suppressing Dimerization
Hydrogenolysis of protected azetidines without triethylamine leads to dimerization (15% dimer A ). Including 10 wt% triethylamine during Pd/C-catalyzed hydrogenolysis reduces dimerization to <2%.
Solvent Selection for Carboxamide Formation
Polar aprotic solvents (e.g., DMF) accelerate isocyanate reactions but may promote decomposition. Toluene balances reactivity and stability, achieving 82% yield.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-cyclohexyl-3-(2,5-dioxopyrrolidin-1-yl)azetidine-1-carboxamide?
- Answer : Synthesis typically involves multi-step reactions, including:
- Azetidine Ring Formation : Cyclization of precursors (e.g., β-lactams or amino alcohols) under basic conditions.
- Coupling Reactions : Introducing the cyclohexylcarboxamide and 2,5-dioxopyrrolidinyl groups via amide bond formation. For example, carbodiimide-based coupling agents (e.g., EDC/HOBt) are used to activate carboxylic acids for reaction with amines .
- Solvent Systems : Dichloromethane (DCM) or ethanol under reflux conditions are common, with triethylamine often added to scavenge acids .
- Key Validation : Intermediate purity is monitored via TLC and NMR spectroscopy .
Q. What characterization techniques are critical for confirming the structure of this compound?
- Answer : Essential methods include:
- NMR Spectroscopy : H and C NMR to verify substituent positions and ring conformations. For example, the 2,5-dioxopyrrolidinyl group shows characteristic carbonyl peaks at ~170–175 ppm in C NMR .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula (e.g., [M+H] or [M+Na] ions) .
- Infrared (IR) Spectroscopy : Detects amide C=O stretches (~1650–1680 cm) and pyrrolidinone carbonyls (~1700 cm) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield and purity during synthesis?
- Answer : Strategies include:
- Temperature Control : Reflux in ethanol (~80°C) minimizes side reactions compared to higher-boiling solvents .
- Catalyst Screening : Bases like triethylamine or DMAP improve coupling efficiency .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) resolves stereoisomers or byproducts .
- Case Study : In analogous azetidine derivatives, yields increased from 50% to 75% by switching from DCM to THF as a solvent .
Q. What computational methods are suitable for predicting the compound’s reactivity or binding affinity?
- Answer :
- Density Functional Theory (DFT) : Models electronic properties of the 2,5-dioxopyrrolidinyl group to predict nucleophilic/electrophilic sites .
- Molecular Docking : Screens interactions with biological targets (e.g., enzymes) using software like AutoDock Vina. The azetidine ring’s conformational flexibility is critical for binding .
- MD Simulations : Assess stability of ligand-protein complexes in solvent environments .
Q. How should researchers address contradictions in reported biological activity data for this compound?
- Answer :
- Dose-Response Analysis : Test multiple concentrations (e.g., 1 nM–100 µM) to identify IC discrepancies .
- Assay Validation : Use orthogonal assays (e.g., fluorescence-based vs. radiometric) to confirm target inhibition .
- Structural Analog Comparison : Compare with derivatives (e.g., pyrimidine vs. pyridine substituents) to isolate structure-activity relationships (SAR) .
Methodological Challenges
Q. What strategies resolve spectral overlap in NMR analysis of this compound?
- Answer :
- 2D NMR Techniques : HSQC and HMBC correlate H and C signals to assign crowded regions (e.g., cyclohexyl protons) .
- Variable Temperature NMR : Reduces signal broadening caused by ring puckering in the azetidine moiety .
Q. How can researchers validate crystallographic data for structural determination?
- Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
